2-Methylnon-6-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnon-6-en-4-ol: is an organic compound with the molecular formula C10H20O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnon-6-en-4-ol can be achieved through several methods. One common approach involves the use of alkyne and alkyl halide as starting materials. The reaction typically proceeds through a series of steps, including alkynide alkylation and subsequent hydroboration-oxidation to introduce the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of precursor compounds. This method ensures high yield and purity of the final product. The reaction conditions often include the use of palladium or platinum catalysts under controlled temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylnon-6-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using and a such as palladium.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 2-Methylnon-6-en-4-one.
Reduction: Formation of this compound.
Substitution: Formation of 2-Methylnon-6-en-4-chloride.
Wissenschaftliche Forschungsanwendungen
2-Methylnon-6-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylnon-6-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond in the compound can participate in electrophilic addition reactions , further modifying its activity .
Vergleich Mit ähnlichen Verbindungen
2-Methylnon-6-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Methylnon-6-en-4-chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
2-Methylnon-6-en-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 2-Methylnon-6-en-4-ol is unique due to its combination of a hydroxyl group and a double bond, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
136496-38-3 |
---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-methylnon-6-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h5-6,9-11H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
ABIKYCRHDTXBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC(CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.